1-(4-Bromothiophen-2-yl)ethanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride typically involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the purity and yield of the product . Industrial production methods may involve large-scale bromination and amination processes, utilizing advanced chemical reactors and purification techniques to achieve high purity levels .
Chemical Reactions Analysis
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
1-(4-Bromothiophen-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Chlorothiophen-2-yl)ethanamine hydrochloride
- 1-(4-Fluorothiophen-2-yl)ethanamine hydrochloride
- 1-(4-Methylthiophen-2-yl)ethanamine hydrochloride
These compounds share a similar thiophene core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its bromine substituent, which imparts distinct electronic and steric properties, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYVFPGCSXCBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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